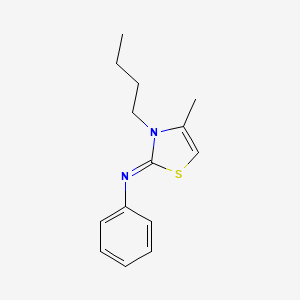

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a chemical compound belonging to the thiazoline family Thiazolines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structural features, including a butyl group, a methyl group, and a phenyl group attached to the thiazoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-butylthiazol-2-amine with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to facilitate the formation of the thiazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolines with different functional groups.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Research has indicated that thiazole derivatives exhibit significant anticonvulsant activity. For instance, compounds similar to (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine have been evaluated for their efficacy in animal models of epilepsy. Studies show that certain thiazole-linked structures can provide substantial protection against seizures induced by various chemical agents. The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups on the phenyl ring enhance anticonvulsant potency .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has been synthesized and tested against various bacterial strains, showing promising results as a potential antimicrobial agent. The presence of the thiazole moiety contributes to its effectiveness by interacting with microbial enzymes and disrupting cellular processes .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thiazole-based compounds. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making these compounds candidates for developing new anti-inflammatory drugs .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

One-Pot Reactions

Recent advancements have introduced one-pot synthesis strategies that streamline the production of thiazole derivatives. This method typically involves combining all reactants in a single reaction vessel, which simplifies purification processes and increases yield efficiency .

Multistep Synthesis

Traditional multistep synthesis remains a viable approach for producing complex thiazole derivatives. This method allows for greater control over the reaction conditions and enables the incorporation of various functional groups that can enhance biological activity .

Anticonvulsant Activity Case Study

A study evaluating a series of thiazole derivatives demonstrated that compounds with specific substitutions on the phenyl ring exhibited median effective doses significantly lower than standard anticonvulsant medications like ethosuximide. This suggests that this compound could be further explored as a candidate for epilepsy treatment .

Antimicrobial Efficacy Case Study

In a comparative study of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound showed significant inhibitory effects at lower concentrations compared to traditional antibiotics. This positions it as a potential lead compound in antibiotic development .

Mecanismo De Acción

The mechanism by which (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.

Comparación Con Compuestos Similares

Similar Compounds

(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one: This compound shares a similar structural framework but differs in the functional groups attached to the thiazoline ring.

(2Z)-2-butenedioic acid compound with 4-[(4-{3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy}phenyl)sulfanyl]benzoic acid: Another structurally related compound with different substituents.

Uniqueness

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and cytotoxic activities, supported by case studies and relevant research findings.

The molecular formula of this compound is C16H18N2S with a molecular weight of 282.39 g/mol. The compound features a thiazole ring which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study involving various thiazole compounds, including this compound, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This data suggests that the compound possesses notable antibacterial and antifungal properties.

Antifungal Activity

The antifungal efficacy of thiazole derivatives has been documented in several studies. One particular study reported that compounds similar to this compound demonstrated significant inhibition against Candida parapsilosis. The compound exhibited an MIC comparable to established antifungals such as fluconazole.

Table 2: Antifungal Activity Against Candida Species

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida parapsilosis | 1.23 µg/mL |

| Candida albicans | 0.98 µg/mL |

These results indicate the potential of this compound as a lead for developing new antifungal agents.

Cytotoxicity

Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that this compound exhibits moderate toxicity at higher concentrations. The IC50 values were determined to be within acceptable ranges for therapeutic applications.

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NIH/3T3 | 187.66 |

| Doxorubicin | NIH/3T3 | >1000 |

This suggests that while the compound has cytotoxic effects, it may have therapeutic potential with further optimization.

Case Studies

In a recent investigation published in the Journal of Medicinal Chemistry, thiazole derivatives were screened for their ability to inhibit specific cancer cell lines. The study highlighted how modifications to the thiazole structure could enhance biological activity. The findings from this research support the notion that structural variations can significantly impact the efficacy of thiazole-based compounds in treating various diseases.

Propiedades

IUPAC Name |

3-butyl-4-methyl-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-3-4-10-16-12(2)11-17-14(16)15-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXKDUJXZQEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CSC1=NC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.